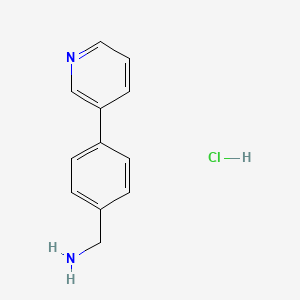

4-Pyridin-3-YL-benzylamine hydrochloride

Description

4-Pyridin-3-YL-benzylamine hydrochloride is an organic salt consisting of the protonated form of 4-(pyridin-3-yl)benzylamine and a chloride anion. The molecular architecture, featuring a flexible aminomethyl group attached to a phenyl ring which is, in turn, linked to a pyridine (B92270) ring, makes it a desirable scaffold in drug discovery. The pyridine ring, a common heterocycle in FDA-approved drugs, and the benzylamine (B48309) group are both known to participate in crucial binding interactions with biological targets. The hydrochloride form is particularly significant as it renders the parent amine more water-soluble and crystalline, facilitating its purification, storage, and use in various chemical reactions.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | (4-(Pyridin-3-yl)phenyl)methanamine hydrochloride |

| CAS Number | 294648-05-8 |

| Molecular Formula | C₁₂H₁₃ClN₂ |

| Molecular Weight | 220.70 g/mol |

The primary significance of this compound in organic synthesis lies in its role as a key intermediate for constructing complex molecular frameworks. The free base form of the compound, (4-(pyridin-3-yl)phenyl)methanamine, is utilized as a foundational piece in the synthesis of targeted therapeutic agents.

A notable application is in the development of potent inhibitors for the Ubiquitin-Specific Protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex, which is a target for cancer therapy. In these synthetic routes, the (4-(pyridin-3-yl)phenyl)methanamine moiety is reacted with various chlorinated heterocyclic scaffolds, such as 2,4-dichlorofuro[3,2-d]pyrimidine, to build a library of potential inhibitors. The amine group of the benzylamine serves as the nucleophile to displace a chlorine atom on the scaffold, forming a new carbon-nitrogen bond and linking the pyridin-phenyl portion to the core of the new molecule.

The synthesis of the parent biaryl structure itself typically relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This common and versatile reaction would involve coupling a pyridine-3-boronic acid (or a derivative) with a protected 4-bromobenzylamine, followed by deprotection to yield the final amine. The conversion to the hydrochloride salt is a straightforward acid-base reaction that provides a stable, solid material suitable for further synthetic manipulations.

The study and use of amine hydrochlorides as a class of compounds follow several distinct and important research trajectories. Historically viewed as simple derivatives for purification or solubilization, their roles have expanded significantly.

Pharmaceutical Formulation and Drug Delivery: A primary and enduring application is in pharmaceutical sciences. Converting a basic amine drug into its hydrochloride salt is a widely used strategy to enhance its physicochemical properties. wikipedia.orgpharmaoffer.com Research in this area focuses on:

Improving Solubility and Bioavailability: Hydrochloride salts are generally more water-soluble than their free base counterparts, which can lead to better absorption in the gastrointestinal tract. wikipedia.orgpharmaoffer.com

Enhancing Stability: The salt form often has a longer shelf-life and is less prone to degradation than the free amine. wikipedia.org The European Pharmacopoeia lists over 200 hydrochlorides as active pharmaceutical ingredients. wikipedia.org

Crystal Engineering: Researchers are exploring how amine hydrochlorides can be used to form novel cocrystals. By using the chloride ion as a hydrogen bond acceptor, it's possible to create new solid forms of active pharmaceutical ingredients (APIs) with tailored physical properties like dissolution rate and stability. acs.org

Advanced Roles in Organic Synthesis: Beyond their use as stable starting materials, amine hydrochlorides are being investigated for more active roles in chemical reactions.

Bifunctional Reagents: Recent studies have shown that amine hydrochlorides can act as bifunctional reagents. For instance, in copper-catalyzed reactions, they can serve as both the amine source and the chloride source for aminochlorination of alkenes, which avoids waste and improves atom economy. rsc.org

Protecting Groups and Latent Reactivity: The hydrochloride salt can function as a simple and effective protecting group for a reactive amine. The stable, non-volatile salt can be stored and handled easily, and the more reactive free base can be generated just before use by treatment with a base. wikipedia.org

Catalysis: Certain amine hydrochlorides, such as hydroxylamine (B1172632) hydrochloride, have been shown to function as effective inorganic catalysts for reactions like the transamidation of primary amides. utexas.edu

Industrial and Materials Science Applications: The properties of amine hydrochlorides are also relevant in industrial processes and materials science.

Industrial Byproducts: In some large-scale industrial processes, such as the synthesis of isocyanates for polyurethanes, the formation of insoluble amine hydrochloride salts is an undesirable side reaction that leads to loss of starting material. gla.ac.ukgla.ac.uk Research is therefore directed at understanding the thermodynamics and kinetics of these salt formations to develop methods for recovering the valuable free amine. gla.ac.ukgla.ac.uk

Control of Physical Properties: In materials science and pharmaceutical manufacturing, the triboelectric (static charging) properties of powders are critical. Studies have investigated how converting amines to their hydrochloride salts alters these properties, which is important for preventing manufacturing problems caused by powder electrification. nih.gov

Table 2: Summary of Research Trajectories for Amine Hydrochlorides

| Research Area | Focus | Key Findings / Applications |

|---|---|---|

| Pharmaceuticals | Formulation & Drug Delivery | Enhanced solubility, stability, and bioavailability of APIs. wikipedia.orgpharmaoffer.com Used in crystal engineering to create novel cocrystals. acs.org |

| Organic Synthesis | Reagents & Catalysts | Act as bifunctional reagents (e.g., in aminochlorination). rsc.org Serve as stable, protected forms of reactive free amines. wikipedia.org Can function as catalysts (e.g., hydroxylamine hydrochloride). utexas.edu |

| Industrial Chemistry | Process Optimization | Undesirable byproducts in isocyanate synthesis; research focuses on amine recovery. gla.ac.ukgla.ac.uk |

| Materials Science | Physical Properties | Formation of the hydrochloride salt alters the triboelectric properties of the parent amine, impacting powder handling. nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H13ClN2 |

|---|---|

Molecular Weight |

220.70 g/mol |

IUPAC Name |

(4-pyridin-3-ylphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C12H12N2.ClH/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12;/h1-7,9H,8,13H2;1H |

InChI Key |

LCRHTNGNCADPFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyridin 3 Yl Benzylamine Hydrochloride and Its Analogues

Direct Synthetic Routes

Direct synthetic routes focus on the formation of the benzylamine (B48309) functional group in the final stages of the synthesis, often from a pre-assembled 4-(pyridin-3-yl)benzaldehyde (B164006) precursor.

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. researchgate.net This process, also known as reductive alkylation, involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. researchgate.net For the synthesis of 4-pyridin-3-yl-benzylamine, the key precursor is 4-(pyridin-3-yl)benzaldehyde. chemicalbook.comnih.gov

Alternative strategies for related structures have utilized other reducing agents like sodium triacetoxyborohydride (B8407120), particularly in syntheses of more complex substituted benzylamines. googleapis.com While direct reductive amination is a primary choice, the synthesis of primary and secondary amines can sometimes be complicated by over-alkylation, leading to the formation of secondary or tertiary amines as byproducts. researchgate.net Careful control of reaction conditions is therefore essential to maximize the yield of the desired primary amine.

Table 1: Key Reagents in Reductive Amination

| Role | Example Compound | CAS Number |

|---|---|---|

| Aldehyde Precursor | 4-(Pyridin-3-yl)benzaldehyde | 127406-55-7 |

| Nitrogen Source | Ammonia | 7664-41-7 |

The final step in the synthesis of 4-pyridin-3-yl-benzylamine hydrochloride is the formation of the hydrochloride salt. This is a standard acid-base reaction where the basic free amine, 4-pyridin-3-yl-benzylamine, is treated with hydrochloric acid (HCl). This conversion is typically performed to improve the compound's stability, crystallinity, and solubility in aqueous media.

The process generally involves dissolving the purified free base in a suitable organic solvent, such as ethanol, methanol, or diethyl ether. A solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like dioxane) is then added, often dropwise, until the precipitation of the hydrochloride salt is complete. The resulting solid is then isolated by filtration, washed with a cold solvent to remove any excess acid, and dried under vacuum. The stoichiometry of the reaction must be carefully controlled to ensure the formation of the desired salt.

Precursor Chemistry and Intermediate Derivatization

The success of the synthesis heavily relies on the efficient preparation of key precursors and intermediates.

The synthesis of the biaryl core of 4-pyridin-3-yl-benzylamine often involves coupling reactions that require specific precursors. One of the key intermediates is 4-(pyridin-3-yl)benzaldehyde. chemicalbook.comnih.gov While commercially available, its synthesis can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which will be discussed in section 2.3.

Another important class of intermediates are pyridine (B92270) amines. For instance, 3-aminopyridine (B143674) is a common building block in medicinal chemistry. researchgate.net It can be synthesized through various methods, including the Hofmann rearrangement of nicotinamide (B372718) or the reduction of 3-nitropyridine. The synthesis of N-pyridin-3-yl-benzenesulfonamide, for example, starts from the reaction of 3-aminopyridine with benzenesulfonyl chloride. researchgate.net

Benzyl (B1604629) halides are also crucial intermediates in alternative synthetic routes. For example, the quaternization of a pyridine nitrogen can be achieved using a benzyl halide, such as benzyl bromide, which is a key step in the synthesis of certain piperidine (B6355638) derivatives. googleapis.com

In multi-step syntheses, various functional group transformations may be necessary to prepare the molecule for the final amine formation step. For instance, if the synthesis starts from a nitrile compound, such as 4-(pyridin-3-yl)benzonitrile (B1301835), a reduction step is required to form the benzylamine. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Another example involves the protection of existing amine groups within the molecule to prevent them from interfering with subsequent reactions. For example, an aniline (B41778) nitrogen might be protected as an acetamide (B32628) before carrying out a reductive amination at a different site on the molecule. nih.gov This protecting group can then be removed in a later step. These strategic transformations are essential for building complex molecules with multiple functional groups.

Coupling Reactions in the Synthesis of Related Pyridine-Benzylamine Scaffolds

Modern synthetic organic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for constructing the biaryl scaffold present in 4-pyridin-3-yl-benzylamine and its analogues.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, typically between an aryl or vinyl halide and an organoboron compound. nih.govmdpi.com In the context of synthesizing the 4-(pyridin-3-yl)phenyl core, this reaction could involve coupling 3-pyridylboronic acid with a 4-halobenzylamine derivative or, more commonly, coupling a 4-halobenzaldehyde with 3-pyridylboronic acid to form the key intermediate, 4-(pyridin-3-yl)benzaldehyde. nih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. uliege.beresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction is particularly useful for synthesizing aryl amines. wikipedia.org While not a direct route to the primary benzylamine in this specific target molecule, it is a key method for creating analogues where the nitrogen is directly attached to the aromatic ring or for synthesizing more complex secondary or tertiary amines within the broader class of pyridine-benzylamine scaffolds. rsc.orgnih.gov The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl groups under mild conditions. wikipedia.orglibretexts.org

Table 2: Comparison of Common Coupling Reactions

| Reaction Name | Bond Formed | Key Reactants | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Aryl Halide + Organoboron Compound | Palladium(0) Complex + Base |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the construction of C-C and C-N bonds, making them highly suitable for the synthesis of 4-pyridin-3-yl-benzylamine and its derivatives. The two most prominent strategies in this context are the Suzuki-Miyaura coupling for the formation of the biaryl scaffold and the Buchwald-Hartwig amination for the direct introduction of the amino group.

A plausible and widely applicable synthetic route involves an initial Suzuki-Miyaura coupling reaction. This reaction typically couples an organoboron compound with an organic halide. For the synthesis of the target molecule, this would involve the reaction of a pyridine-containing boronic acid or ester with a functionalized benzene (B151609) derivative, or vice versa. A common approach is the coupling of 3-bromopyridine (B30812) with 4-cyanophenylboronic acid. The resulting intermediate, 4-(pyridin-3-yl)benzonitrile, can then be reduced to the desired 4-(pyridin-3-yl)benzylamine.

The choice of catalyst, ligand, and base is crucial for the efficiency of the Suzuki-Miyaura coupling. A variety of palladium sources, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄, can be employed. The selection of the phosphine ligand is also critical, with bulky and electron-rich ligands often providing the best results, especially for challenging couplings involving heteroaryl halides.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Analogous Biaryl Synthesis

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DME/H₂O | 80 | 85 | researchgate.net |

| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex (0.1) | - | KOH | H₂O | RT | 94 | arkat-usa.org |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 60 | researchgate.net |

| 4 | 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 | harvard.edu |

Once the 4-(pyridin-3-yl)benzonitrile intermediate is obtained, the nitrile group can be reduced to a primary amine. This reduction can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. hw.ac.uk

Alternatively, the Buchwald-Hartwig amination offers a more direct route to C-N bond formation. chemrxiv.orgacsgcipr.org This reaction could potentially be used to couple a 3-halopyridine with a pre-formed 4-aminomethylphenyl derivative or, more directly, to couple a 4-halobenzylamine derivative with a pyridine organometallic reagent. However, the direct amination with benzylamine derivatives can sometimes be challenging due to potential side reactions. The choice of a suitable palladium precatalyst and a sterically demanding phosphine ligand is critical for the success of this transformation. rsc.org

Copper-Mediated Amidation and Amination Approaches

Copper-mediated cross-coupling reactions, particularly the Ullmann condensation and its modern variations, provide an alternative to palladium-catalyzed methods for the formation of C-N bonds. mdpi.com These reactions are often more cost-effective, although they may require harsher reaction conditions.

The Ullmann condensation can be employed for the N-arylation of benzylamine with a 3-halopyridine. researchgate.net This reaction typically involves heating the aryl halide and the amine in the presence of a copper catalyst, often with a base in a high-boiling polar solvent. While traditional Ullmann reactions required stoichiometric amounts of copper and high temperatures, modern protocols have been developed that use catalytic amounts of copper with various ligands, allowing for milder reaction conditions.

Table 2: Copper-Catalyzed N-Arylation of Amines with Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Benzylamine | CuI (10) | (-)-Sparteine (20) | K₂CO₃ | Toluene | 110 | 85 | researchgate.net |

| 2 | Iodobenzene | Aniline | CuSO₄·5H₂O (10) | - | - | H₂O | 60 | 82 | beilstein-journals.org |

| 3 | Aryl Iodides | Methanesulfonamide | Cu₂O (10) | - | K₂CO₃ | H₂O | 130 | up to 90 | researchgate.net |

| 4 | 3-Bromopyridine | Adamantane-containing amine | CuI (10) | Proprietary Ligand (20) | Cs₂CO₃ | Dioxane | 110 | Unreactive | mdpi.com |

It is noteworthy that the reactivity of heteroaryl halides in copper-catalyzed reactions can be substrate-dependent. For instance, 3-bromopyridine has been reported to be unreactive in certain copper-catalyzed amination reactions under conditions where other aryl halides react smoothly. mdpi.com This highlights the importance of careful optimization of reaction conditions for each specific substrate combination.

Optimization of Synthetic Conditions and Scalability Considerations

The successful synthesis of this compound, particularly on a larger scale, necessitates careful optimization of reaction conditions and consideration of scalability factors. This includes in-depth studies of reaction mechanisms, stereochemical control where applicable, and the selection of appropriate solvents and catalysts to maximize yield and purity while ensuring a safe and efficient process.

Reaction Mechanism Studies and Stereochemical Control

The mechanism of the Suzuki-Miyaura reaction is generally well-understood and proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Understanding the intricacies of this mechanism, especially when applied to heteroaromatic substrates like pyridine, is crucial for optimizing the reaction. For instance, the coordination of the pyridine nitrogen to the palladium center can influence the catalyst's activity and stability. researchgate.net

While 4-pyridin-3-yl-benzylamine is not a chiral molecule, the principles of stereochemical control are paramount in the synthesis of many of its analogues that may possess axial chirality. Asymmetric Suzuki-Miyaura coupling has emerged as a powerful method for the enantioselective synthesis of axially chiral biaryls. nih.govnih.govacs.orgbeilstein-journals.orgrsc.org This is typically achieved through the use of chiral phosphine ligands that can induce asymmetry during the C-C bond-forming reductive elimination step. Quantum mechanical studies have been employed to elucidate the origin of stereoselectivity in these reactions, often pointing to a combination of steric and weak non-covalent interactions in the transition state. acs.org

The Buchwald-Hartwig amination also proceeds via a well-defined catalytic cycle. Mechanistic studies have revealed the importance of ligand design in promoting the desired C-N bond formation and preventing side reactions. wikipedia.org

Solvent and Catalyst Selection for Enhanced Yields

The choice of solvent can have a profound impact on the outcome of palladium-catalyzed cross-coupling reactions. nih.govwhiterose.ac.ukyork.ac.ukrsc.orgscispace.com Solvent polarity can influence the nature of the active catalytic species and the selectivity of the reaction, particularly when substrates possess multiple reactive sites. For Suzuki-Miyaura couplings, a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous base solution is commonly used. researchgate.net The selection of the base is also critical, with common choices including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

The selection of the palladium catalyst and associated ligand is arguably the most critical factor in optimizing these reactions. For Suzuki-Miyaura couplings involving heteroaryl substrates, a wide range of palladium sources and phosphine ligands have been explored. researchgate.netthieme-connect.com Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, have shown remarkable efficacy in promoting the coupling of challenging substrates. harvard.edu Similarly, for Buchwald-Hartwig aminations, the choice of ligand is crucial for achieving high yields and turnover numbers. acsgcipr.orgresearchgate.netresearchgate.net

Table 3: Effect of Catalyst and Ligand on Analogous Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] (2) | (±)-BINAP (4) | NaOᵗBu | Toluene | 80 | 60 | chemspider.com |

| 2 | 4-Bromotoluene | Morpholine | Pd(I) Dimer (1) | JohnPhos (0.5) | NaOᵗBu | 1,4-Dioxane | 100 | >99 (conv.) | rsc.org |

| 3 | Aryl Bromide | Amide | Pd₂(dba)₃ (5) | cBRIDP (12) | DBU | CPME | 100 | 90 | chemrxiv.org |

| 4 | 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ (2.5) | BINAP (3) | Cs₂CO₃ | THF | 65 | 80 | acs.org |

Continuous Flow Reactor Applications in Production Research

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netmdpi.comnih.govacs.orgmdpi.comrsc.org The application of continuous flow processes to palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, has been an area of active research.

For the Suzuki-Miyaura coupling, continuous flow systems often utilize packed-bed reactors containing a heterogeneous palladium catalyst. This setup allows for the continuous conversion of starting materials to the product, with the catalyst being retained in the reactor, simplifying product purification and catalyst recycling. mdpi.com Various solid supports for palladium nanoparticles have been investigated to enhance catalyst stability and activity in flow systems.

The implementation of Buchwald-Hartwig amination in a continuous flow setup can be more challenging due to the potential for solid precipitation (e.g., inorganic salts from the base), which can lead to reactor clogging. rsc.org Strategies to mitigate this issue include the use of soluble organic bases or specialized reactor designs. Despite these challenges, successful continuous flow Buchwald-Hartwig aminations of pharmaceutical intermediates have been reported, demonstrating the potential of this technology for the large-scale production of compounds like 4-pyridin-3-yl-benzylamine.

Computational Chemistry and Theoretical Investigations

Reactivity and Mechanism Predictions4.3.1. Transition State Analysis for Chemical Reactions:No theoretical investigations into the reaction mechanisms involving this compound, including transition state analysis to determine activation energies and reaction pathways, were identified.

Without primary research data, any attempt to generate content for the requested sections would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting. The development of such an article is contingent upon future research being conducted and published in this specific area.

Electrostatic Potential Mapping and Chemical Descriptors for Reactivity Prediction

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like 4-Pyridin-3-YL-benzylamine hydrochloride, the MEP surface would highlight the electronegative nitrogen atom of the pyridine (B92270) ring as a region of negative potential, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. Conversely, the protonated amine group (-NH3+) of the benzylamine (B48309) moiety would be characterized by a strong positive potential, marking it as a primary site for nucleophilic interaction and a strong hydrogen bond donor.

The benzene (B151609) ring and the pyridine ring also contribute to the electrostatic potential, with the delocalized π-electrons creating regions of negative potential above and below the plane of the rings, making them available for π-π stacking interactions.

From the MEP, various chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a more quantitative prediction of chemical behavior.

Table 1: Predicted Chemical Descriptors for Reactivity

| Descriptor | Predicted Value Range | Implication |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | Moderate to Low | Indicates the electron-donating ability of the molecule. A lower energy suggests greater stability and lower reactivity as an electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Low | Represents the electron-accepting ability. A lower LUMO energy suggests a higher propensity to accept electrons. |

| HOMO-LUMO Gap | Moderate | The energy difference between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A moderate gap suggests a balance between stability and reactivity. |

| Global Hardness (η) | Moderate | Measures the resistance to change in electron distribution. A moderate value indicates that the molecule is not overly rigid or reactive. |

| Chemical Potential (μ) | Negative | Reflects the escaping tendency of electrons. A negative value is typical for stable molecules. |

| Electrophilicity Index (ω) | Moderate | A global reactivity index that quantifies the electrophilic nature of a molecule. |

These descriptors collectively suggest that this compound possesses a balanced electronic profile, with distinct sites for both electrophilic and nucleophilic interactions, primarily centered around the protonated amine and the pyridine nitrogen.

Hydrogen Bonding Analysis and Intermolecular Interactions

The crystalline structure and macroscopic properties of this compound are significantly influenced by non-covalent interactions, with hydrogen bonding playing a dominant role.

Quantification of Specific Non-Covalent Interactions

In the solid state, the protonated benzylamine group (-NH3+) is a potent hydrogen bond donor. It is expected to form strong hydrogen bonds with the chloride counter-ion (Cl-). Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Computational models can quantify the strength and geometry of these interactions.

Table 2: Predicted Hydrogen Bond Parameters

| Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) | Interaction Strength |

|---|---|---|---|---|

| N-H (amine) | Cl⁻ | 2.9 - 3.2 | 160 - 180 | Strong |

| C-H (aromatic) | Cl⁻ | 3.2 - 3.5 | 140 - 160 | Weak to Moderate |

π-π Stacking: Interactions between the aromatic pyridine and benzene rings. These can be in a parallel-displaced or T-shaped arrangement.

C-H···π Interactions: The hydrogen atoms of the aromatic rings can interact with the electron clouds of adjacent rings.

The quantification of these interactions is typically achieved through computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which can characterize the nature and strength of these weak forces.

Role of Hydrogen Bonding in Molecular Packing

The intricate network of hydrogen bonds is the primary determinant of the crystal packing of this compound. The strong N-H···Cl⁻ interactions are expected to be the foundational elements of the packing, creating a robust framework. The weaker C-H···Cl⁻ and potential N-H···N interactions would then serve to further stabilize this three-dimensional architecture.

The interplay of these hydrogen bonds, along with π-π stacking and other van der Waals forces, dictates the specific polymorphic form the crystal adopts. Computational predictions of crystal structures can explore various possible packing arrangements and their relative stabilities, providing insight into the most probable crystalline form. The directional nature of the hydrogen bonds in this compound is crucial in guiding the self-assembly of the molecules into a well-defined, stable crystal lattice.

Chemical Reactivity and Derivatization Studies of the Benzylamine and Pyridine Moieties

Reactions at the Amine Functionality

The primary amine of the benzylamine (B48309) group is a versatile nucleophilic center, readily participating in a variety of bond-forming reactions. These transformations are fundamental for creating libraries of compounds with modified properties.

The primary amine of 4-pyridin-3-yl-benzylamine can be readily acylated by carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form stable amide bonds. Direct amidation between a carboxylic acid and an amine typically requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. However, catalytic methods can facilitate this transformation under milder conditions. For instance, nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of various phenylacetic acids and benzylamines in toluene (B28343) at 110°C, producing moderate to excellent yields. nih.gov The reaction proceeds with water as the only byproduct, making it an atom-economical process. nih.gov

Similarly, the amine functionality can react with sulfonyl chlorides in the presence of a base (like pyridine (B92270) or sodium carbonate) to yield sulfonamides. cbijournal.com This reaction is generally high-yielding and is a common strategy in medicinal chemistry for synthesizing compounds with a wide range of biological activities. researchgate.netresearchgate.net The synthesis of N-pyridin-3-yl-benzenesulfonamide, for example, has been achieved with a 93.3% yield by reacting 3-aminopyridine (B143674) with benzene (B151609) sulfonyl chloride in the presence of aqueous sodium carbonate. researchgate.net

Table 1: Examples of Catalytic Systems for Amidation of Benzylamines This table is generated based on data from analogous reactions involving benzylamine derivatives.

| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NiCl₂ | Phenylacetic acid, Benzylamine | Toluene | 110 | 91 | nih.gov |

| (CH₃COO)₂Ni | Phenylacetic acid, Benzylamine | Toluene | 110 | 72 | nih.gov |

| None | 3-Phenylpropionic acid, 4-Methylbenzylamine | Toluene | Reflux | 100 (22h) | core.ac.uk |

| Trimethylaluminum | Various Carboxylic Acids, Primary Amines | Dioxane | 90 | 40-95 | researchgate.net |

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and represents a key strategy for introducing alkyl groups to the amine functionality of 4-pyridin-3-yl-benzylamine. researchgate.net In this two-step, one-pot process, the primary amine first reacts with an aldehyde or ketone to form an intermediate imine (or a Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.netresearchgate.net A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices. googleapis.comgoogle.com This method is highly versatile, allowing for the synthesis of a broad scope of N-substituted derivatives. researchgate.net

Direct N-alkylation can also be achieved by reacting the amine with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism where the amine displaces the halide. However, this method can be challenging to control, often leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts.

Table 2: Conditions for Reductive Amination of Amines with Carbonyls This table is generated based on data from analogous reactions involving benzylamine and other primary amines.

| Amine Substrate | Carbonyl Substrate | Reducing Agent / Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Benzylamine | Various Aldehydes | NaBH₄ / [Et₃NH][HSO₄] | Ionic Liquid, RT | Secondary Amine | researchgate.net |

| Aniline (B41778) | 1-Acetyl-4-piperidone | Not specified | Microwave | Secondary Amine | nih.gov |

| Methylamine | 1-Benzyl-4-methylpiperidin-3-one | NaBH₄ / Ti(IV) isopropoxide | Methanol, ambient temp. | Secondary Amine | google.com |

| Various Amines | Aldehydes/Ketones | Iridium Complexes / HCOOH | Aqueous solution | Secondary/Tertiary Amine | researchgate.net |

Reactions Involving the Pyridine Ring

The pyridine ring in 4-pyridin-3-yl-benzylamine is an electron-deficient aromatic system, which dictates its reactivity towards both electrophilic and nucleophilic reagents.

Compared to benzene, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. quimicaorganica.orgyoutube.com Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. This protonation further deactivates the ring by introducing a positive charge, making reactions like Friedel-Crafts alkylation and acylation generally unfeasible. wikipedia.orgquimicaorganica.org

When electrophilic substitution does occur under harsh conditions, it is directed primarily to the 3-position (meta to the nitrogen). Attack at the 2- or 4-position (ortho/para) results in an unstable resonance intermediate where a positive charge is placed on the electron-deficient nitrogen atom. quimicaorganica.org In the case of 4-pyridin-3-yl-benzylamine, the existing substituent is at the 3-position, and further electrophilic attack would be expected to occur at the 5-position, which is also meta to the ring nitrogen.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (such as a halide) is present at the 2-, 4-, or 6-positions. youtube.comlibretexts.org These positions are activated towards nucleophilic attack because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. youtube.comyoutube.com

For the unsubstituted pyridine ring in 4-pyridin-3-yl-benzylamine, direct SNAr is not feasible as there is no leaving group to be displaced. However, derivatives of this compound, such as a hypothetical 2-chloro-4-(pyridin-3-yl)benzylamine, would be expected to undergo facile substitution at the 2-position with strong nucleophiles like alkoxides, amides, or thiolates. youtube.com

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. arkat-usa.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (often in acetic acid) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgresearchgate.net The use of catalytic systems, such as titanium silicalite (TS-1) with H₂O₂, can provide a safer and more efficient method for N-oxidation. organic-chemistry.org

The formation of the N-oxide significantly alters the electronic properties and reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This dual nature activates the ring for various transformations. scripps.edu It increases the electron density at the 2- and 4-positions, making the ring more susceptible to electrophilic attack at these sites. rsc.org Simultaneously, it enhances the ring's susceptibility to nucleophilic attack, again at the 2- and 4-positions, by providing a pathway for stabilization of the reaction intermediate. scripps.edu

Table 3: Common Reagents for Pyridine N-Oxidation This table is generated based on general methods for the N-oxidation of pyridine derivatives.

| Oxidizing Agent | Catalyst / Additive | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Glacial Acetic Acid | 70-80°C | Good to Excellent | arkat-usa.org |

| m-CPBA | Dichloromethane (DCM) | Room Temperature | High | arkat-usa.org |

| H₂O₂ | Methyltrioxorhenium (MTO) | CH₂Cl₂ | High | arkat-usa.org |

| H₂O₂ | Titanium silicalite (TS-1) | Methanol, Flow Reactor | Up to 99% | organic-chemistry.org |

| Bis(trimethylsilyl)peroxide (BTSP) | Perrhenic acid | CH₂Cl₂ | Good | arkat-usa.org |

Reactions Involving the Benzyl (B1604629) Moiety

The benzyl moiety in 4-pyridin-3-yl-benzylamine hydrochloride is a key site for various chemical modifications, including electrophilic aromatic substitution on the phenyl ring and oxidation at the benzylic position.

Electrophilic Aromatic Substitution on the Benzyl Ring

The benzyl ring of 4-pyridin-3-yl-benzylamine is activated towards electrophilic aromatic substitution. The directing influence of the substituents on the ring governs the regioselectivity of these reactions. The two primary substituents to consider are the pyridin-3-yl group and the aminomethyl group (-CH2NH2).

Nitration: The nitration of benzylamine typically occurs on the benzene ring. For 4-pyridin-3-yl-benzylamine, reaction with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group onto the benzyl ring. google.com Given the presence of the deactivating pyridin-3-yl group and the potential for protonation of the amino group under strongly acidic conditions, the reaction may require forcing conditions. The position of nitration will be influenced by the directing effects of both the pyridin-3-yl and the (protonated) aminomethyl groups.

Halogenation: The introduction of a halogen atom, such as bromine or chlorine, onto the benzyl ring can be achieved through electrophilic halogenation. byjus.com Reagents like bromine in the presence of a Lewis acid catalyst can be employed. The regioselectivity will again be determined by the directing effects of the existing substituents.

| Reaction | Reagents | Expected Major Product(s) | Controlling Factors |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | Nitro-substituted derivative | Directing effects of pyridin-3-yl and aminomethyl (or protonated aminomethyl) groups. |

| Bromination | Br2/FeBr3 | Bromo-substituted derivative | Directing effects of pyridin-3-yl and aminomethyl (or protonated aminomethyl) groups. |

Oxidation Reactions at the Benzyl Position

The benzylic carbon atom in 4-pyridin-3-yl-benzylamine is susceptible to oxidation, which can lead to the formation of a carbonyl group. The oxidation of benzylic C-H bonds is a fundamental transformation in organic synthesis. nih.govresearchgate.net

Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the benzylic methylene (B1212753) group to a ketone. masterorganicchemistry.com This would result in the formation of (4-(pyridin-3-yl)phenyl)(amino)methanone. Further oxidation under harsh conditions could potentially lead to cleavage of the C-N bond and formation of 4-(pyridin-3-yl)benzoic acid.

More selective and milder oxidation methods have also been developed, employing catalytic systems that can convert benzylic methylenes to the corresponding carbonyls with high efficiency. organic-chemistry.org These methods often offer better functional group tolerance. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation and avoid unwanted side reactions.

| Oxidizing Agent | Potential Product | Reaction Conditions |

|---|---|---|

| KMnO4, heat | (4-(pyridin-3-yl)phenyl)(amino)methanone or 4-(pyridin-3-yl)benzoic acid | Harsh, basic or acidic |

| CrO3/H2SO4 | (4-(pyridin-3-yl)phenyl)(amino)methanone | Acidic |

| Catalytic methods (e.g., with metal catalysts and a co-oxidant) | (4-(pyridin-3-yl)phenyl)(amino)methanone | Often milder conditions |

Heterocycle Annulation and Ring Transformations

The pyridine ring in 4-pyridin-3-yl-benzylamine serves as a versatile scaffold for the construction of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, are a powerful strategy for generating novel molecular architectures. ias.ac.inresearchgate.net

Various synthetic strategies can be envisioned for the annulation of a new ring onto the pyridine moiety. These can involve reactions that utilize the pyridine nitrogen as a nucleophile or reactions that functionalize the carbon atoms of the pyridine ring to facilitate cyclization. For instance, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines has been achieved from substituted thieno[2,3-c]pyridines, demonstrating the feasibility of building complex systems from pyridine precursors. researchgate.net

Ring transformation reactions of pyridines, where the pyridine ring is opened and subsequently recyclized to form a different heterocyclic system, are also a known synthetic pathway. mdpi.comnih.gov These reactions can be initiated by nucleophilic attack on the electron-deficient pyridine ring, leading to ring-opened intermediates that can then undergo intramolecular cyclization to form new heterocyclic structures. The specific conditions and reagents used will determine the nature of the resulting fused or transformed heterocyclic system.

| Reaction Type | General Approach | Potential Product Class |

|---|---|---|

| Heterocycle Annulation | Functionalization of the pyridine ring followed by intramolecular cyclization. | Fused bicyclic or polycyclic heteroaromatic compounds. |

| Ring Transformation | Nucleophilic addition to the pyridine ring, ring opening, and recyclization. | Novel heterocyclic systems with different ring sizes and/or heteroatoms. |

Polymorphism and Solid State Characteristics

Identification and Characterization of Crystalline Polymorphs

The existence of multiple crystalline forms, or polymorphs, of an active pharmaceutical ingredient (API) is a critical consideration in drug development. Each polymorph can exhibit different physicochemical properties, including solubility, melting point, and stability, which can impact the final drug product's performance.

A comprehensive polymorph screen is essential to identify all accessible crystalline forms of 4-Pyridin-3-YL-benzylamine hydrochloride. Common methodologies that would be employed in such a screen are detailed in Table 1. These techniques aim to induce nucleation and crystal growth under a wide range of thermodynamic and kinetic conditions.

| Screening Technique | Description | Key Parameters |

| Solvent Evaporation | Crystallization is induced by the slow or rapid evaporation of a solvent from a solution of the compound. | Solvent polarity, evaporation rate, temperature, solute concentration. |

| Slurry Conversion | A suspension of the solid in a solvent is agitated over time, allowing for the conversion of a metastable form to a more stable one. | Solvent, temperature, agitation speed, time. |

| Cooling Crystallization | A saturated solution is cooled at a controlled rate to induce crystallization. | Cooling rate, initial and final temperatures, solvent, concentration. |

| Anti-solvent Addition | An anti-solvent (in which the compound is poorly soluble) is added to a solution of the compound to induce precipitation. | Anti-solvent type, addition rate, temperature, mixing. |

| Thermal Methods | Techniques such as melt crystallization and sublimation are used to explore polymorphs at different temperatures. | Heating/cooling rates, melting temperature, sublimation conditions. |

| High-Pressure Crystallization | Crystallization is performed under elevated pressure, which can favor the formation of denser crystal packing. | Pressure, temperature, solvent. |

This table represents a general approach to polymorph screening; specific experimental data for this compound is not publicly available.

Once different crystalline forms are obtained, they must be unambiguously identified. Raman spectroscopy is a powerful, non-destructive technique for differentiating polymorphs. Since polymorphs have different crystal lattice structures and molecular conformations, their vibrational modes will differ, leading to distinct Raman spectra. These differences are often observed as shifts in peak positions, changes in peak intensities, or the appearance/disappearance of peaks.

Key advantages of using Raman spectroscopy for polymorph differentiation include its high specificity, minimal sample preparation, and the ability to perform in-situ analysis. The low-frequency region of the Raman spectrum (below 200 cm⁻¹) is particularly sensitive to lattice vibrations and can provide a unique fingerprint for each polymorphic form.

While specific Raman spectra for different polymorphs of this compound are not available in the public domain, a hypothetical comparison of characteristic Raman peaks for two polymorphs is presented in Table 2 to illustrate the principle.

| Polymorph | Characteristic Raman Peak 1 (cm⁻¹) | Characteristic Raman Peak 2 (cm⁻¹) | Characteristic Raman Peak 3 (cm⁻¹) |

| Form A | 850 | 1280 | 1610 |

| Form B | 865 | 1295 | 1605 |

This is a hypothetical data table to illustrate the concept of spectroscopic differentiation.

Crystallization Process Development for Specific Polymorphs

Controlling the crystallization process is crucial for selectively producing a desired polymorph on a larger scale. This involves a deep understanding of the factors that influence nucleation and crystal growth.

The choice of solvent is a primary factor in polymorph control, as it can influence solute conformation and intermolecular interactions. Temperature and cooling rate are also critical parameters. For instance, rapid cooling often yields a kinetically favored metastable polymorph, while slow cooling may lead to the thermodynamically most stable form. A systematic study varying these parameters is necessary to map out the crystallization landscape for this compound.

An example of controlled crystallization parameters that could be investigated is shown in Table 3.

| Parameter | Range of Investigation | Expected Influence |

| Solvent System | Alcohols (Methanol, Ethanol), Ketones (Acetone), Esters (Ethyl Acetate), Water, and mixtures thereof. | Can stabilize different molecular conformations and influence intermolecular interactions, leading to different polymorphs. |

| Temperature | 5 °C to 50 °C | Affects solubility and nucleation kinetics. Different polymorphs may be stable at different temperatures. |

| Cooling Rate | 0.1 °C/min to 10 °C/min | A slower cooling rate generally favors the growth of more stable polymorphs, while faster rates can trap metastable forms. |

| Supersaturation | Low to high levels | The degree of supersaturation can determine which polymorph nucleates preferentially. |

This table outlines a general experimental design for crystallization process development.

Seeding is a common and effective technique to control the polymorphic form obtained from a crystallization process. By introducing a small amount of the desired polymorph (seed crystals) into a supersaturated solution, the nucleation of that specific form is promoted, bypassing the spontaneous nucleation of other, potentially undesired, forms. The quality of the seed crystals, including their size and purity, is critical for the success of this strategy.

Intermolecular Interactions in Polymorphic Forms

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular interactions. In the case of this compound, the key functional groups—the pyridine (B92270) ring, the benzylamine (B48309) moiety, and the hydrochloride salt—will play a significant role in determining the crystal packing.

The primary intermolecular interactions expected to be present in the polymorphs of this compound include:

Hydrogen Bonding: The amine group (-NH2) and the protonated pyridine nitrogen are strong hydrogen bond donors, while the chloride ion (Cl⁻) and the non-protonated pyridine nitrogen are strong hydrogen bond acceptors. These interactions are likely to be the dominant forces in the crystal packing.

The different arrangements of these intermolecular interactions in three-dimensional space give rise to the different polymorphic forms. A detailed analysis of the crystal structures, typically obtained through single-crystal X-ray diffraction, would be necessary to fully elucidate the specific hydrogen bonding networks and stacking arrangements in each polymorph of this compound.

Despite a comprehensive search for scientific literature and crystallographic databases, no specific information regarding the polymorphism and solid-state characteristics of this compound could be located. Detailed experimental data, which is essential for a thorough analysis of its crystal packing motifs, hydrogen bonding networks, and π-π stacking interactions, is not available in the public domain.

The investigation for relevant studies included searches for crystal structure depositions in the Cambridge Structural Database (CSD) and queries across numerous scientific journals. However, these efforts did not yield any published research detailing the specific solid-state architecture of this compound.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the polymorphism and solid-state characteristics of this compound as requested. The required empirical data for a comparative analysis of crystal packing, and a detailed description of hydrogen bonding and π-π stacking interactions are absent from the available scientific literature.

Applications in Advanced Chemical Synthesis and Materials Science

Use as a Building Block for Complex Molecular Architectures

While pyridine (B92270) and benzylamine (B48309) derivatives are common building blocks in chemical synthesis, there is no specific literature detailing the use of 4-Pyridin-3-YL-benzylamine hydrochloride for the following applications.

Scaffold for Ligand Design in Organometallic Chemistry

The pyridine moiety is a well-known coordinating group in organometallic chemistry. nih.govwikipedia.org However, no specific research could be located that employs the this compound structure as a scaffold for designing ligands for organometallic complexes. The existing literature focuses on other pyridine-containing molecules. acs.orgsemanticscholar.org

Chemical Tool Development

The development of chemical tools is a broad area of research. While the structural components of this compound suggest potential utility, there is no published evidence of its application in the following specific areas.

Integration into Linkers and Crosslinkers for Chemical Biology Probes

A search for the integration of this compound into linkers or crosslinkers for chemical biology probes did not yield any specific results. The design of chemical probes is a highly specific field, and this particular compound has not been documented for such use in the available literature. nih.govpageplace.de

Derivatives in the Design of Electrochromic Materials

Pyridine-containing compounds have been investigated for their potential in electrochromic materials. frontiersin.org However, there are no specific studies on derivatives of this compound being designed, synthesized, or tested for electrochromic properties. The research in this area is focused on other classes of pyridine derivatives. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.